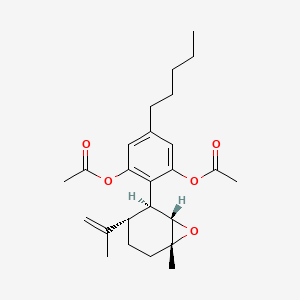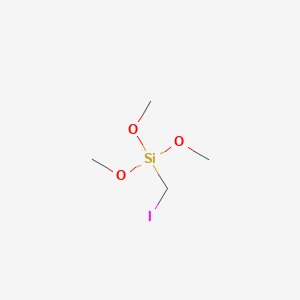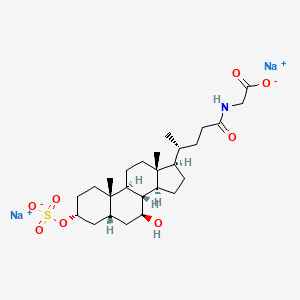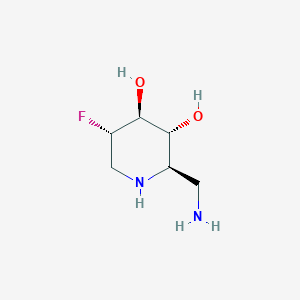
3,4-Dichloro-5-sulfamoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H5Cl2NO4S. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a sulfonamide group attached to the benzene ring. This compound is known for its diverse applications in various fields, including pharmaceuticals, chemistry, and industrial processes .
Preparation Methods
The synthesis of 3,4-Dichloro-5-sulfamoylbenzoic acid typically involves several steps:
Starting Material: The synthesis begins with 3,4-dichlorobenzoic acid.
Sulfonation: The 3,4-dichlorobenzoic acid undergoes sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Purification: The resulting product is purified through recrystallization to obtain pure this compound.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3,4-Dichloro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dichloro-5-sulfamoylbenzoic acid has several scientific research applications:
Pharmaceuticals: It is used as a reference material in pharmaceutical research and quality control.
Analytical Chemistry: The compound is employed in method development for qualitative and quantitative analyses.
Biological Studies: It serves as a model compound in studies related to enzyme inhibition and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3,4-Dichloro-5-sulfamoylbenzoic acid can be compared with other similar compounds, such as:
2,4-Dichloro-5-sulfamoylbenzoic acid: Similar structure but different positional isomers of chlorine atoms.
4-Chloro-3-sulfamoylbenzoic acid: Lacks one chlorine atom compared to this compound.
2,4-Dichloro-5-sulfamoylsalicylic acid: Contains an additional hydroxyl group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H5Cl2NO4S |
|---|---|
Molecular Weight |
270.09 g/mol |
IUPAC Name |
3,4-dichloro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H5Cl2NO4S/c8-4-1-3(7(11)12)2-5(6(4)9)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) |
InChI Key |
KZGNROXSHPSJSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)

![(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13416503.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13416510.png)



![9-Fluoro-7-methylbenzo[c]acridine](/img/structure/B13416526.png)

![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)

